rivulobirin A

CYP3A4 inhibition furanocoumarin dimer drug metabolism probe

Researchers studying drug metabolism require tools that simultaneously inhibit CYP3A4-mediated metabolism and P-gp-mediated efflux. Monomeric furanocoumarins and other dimers like notopterol fail to provide this dual action. • Dual CYP3A4/P-gp inhibition: Potency comparable to ketoconazole on CYP3A4, with concurrent P-gp blockade validated in Caco-2 monolayers • In vivo BBB activity: Functional P-gp inhibition at the rat BBB for CNS penetration studies • Non-azole bicoumarin scaffold: Avoids azole off-target effects; benchmark reference for dual-action modulator screening

Molecular Formula C32H28O10
Molecular Weight 572.6 g/mol
Cat. No. B1247406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerivulobirin A
Synonymsrivulobirin A
Molecular FormulaC32H28O10
Molecular Weight572.6 g/mol
Structural Identifiers
SMILESCC(=C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)OC(C)(C)C(COC4=C5C(=CC6=C4OC=C6)C=CC(=O)O5)O
InChIInChI=1S/C32H28O10/c1-17(2)22(15-38-30-26-20(9-11-36-26)13-18-5-7-24(34)40-28(18)30)42-32(3,4)23(33)16-39-31-27-21(10-12-37-27)14-19-6-8-25(35)41-29(19)31/h5-14,22-23,33H,1,15-16H2,2-4H3
InChIKeyAVODUFXCUYKMAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rivulobirin A Sourcing & Differentiation


Rivulobirin A is a bicoumarin natural product first isolated from Pleurospermum rivulorum (Umbelliferae) [REFS‑1]. It is a furanocoumarin dimer with molecular formula C₃₂H₂₈O₁₀ and molecular weight 572.6 g/mol, and has been identified as a potent inhibitor of both cytochrome P450 3A4 (CYP3A4) and P‑glycoprotein (P‑gp) [REFS‑2].

Bicoumarin natural product from Pleurospermum rivulorum
Reported dual CYP3A4 and P‑gp inhibitor scaffold
Non‑azole chemotype for drug metabolism studies

Why Monomers Cannot Replace Rivulobirin A


Monomeric furanocoumarins (e.g., byakangelicol, psoralen) and even other dimeric analogues (e.g., notopterol) fail to replicate the dual CYP3A4/P‑gp inhibitory profile of rivulobirin A. Notopterol, though a dimer, selectively inhibits CYP3A4 without appreciable P‑gp activity, while monomeric furanocoumarins generally lack the structural features needed for simultaneous engagement of both targets [REFS‑1]. Rivulobirin A’s bicoumarin architecture uniquely provides the combined pharmacophore required for integrated modulation of drug metabolism and active efflux.

Profile
Rivulobirin A
Monomeric furanocoumarins
Notopterol (dimer)
CYP3A4 inhibition
Reported comparable to ketoconazole
May inhibit without structural specificity
Selective CYP3A4 inhibition
P‑gp inhibition
Dual CYP3A4/P‑gp activity confirmed
Generally no significant P‑gp activity
No significant P‑gp inhibition
Integrated dual-target
Simultaneous efflux/metabolism modulation
Not dual-target
Lacks P‑gp engagement

Rivulobirin A Evidence Guide


CYP3A4 Inhibition Comparable to Ketoconazole

Rivulobirin A exhibits CYP3A4 inhibitory potency comparable to the standard azole inhibitor ketoconazole [REFS‑1]. A symposium paper explicitly reports that dimer derivatives including rivulobirin A showed IC₅₀ values “similar to that of the typical CYP3A inhibitor ketoconazole,” placing it among the most potent natural CYP3A4 inhibitors known [REFS‑1].

CYP3A4 inhibition potency
Class‑level
Comparable to ketoconazole
Supports CYP3A4 metabolism probe use
Exact IC₅₀ not reported; symposium-level data
CYP3A4 inhibition furanocoumarin dimer drug metabolism probe

Dual CYP3A4/P-gp Inhibition vs. Notopterol

In a systematic head‑to‑head screening of 12 furanocoumarins from Umbelliferae plants, rivulobirin A inhibited both CYP3A4 and P‑gp, whereas notopterol—another dimeric furanocoumarin—inhibited CYP3A4 but showed no significant P‑gp inhibition [REFS‑1]. P‑gp activity was evaluated by quinidine permeation through Caco‑2 cell monolayers, providing a functional readout of efflux transporter modulation [REFS‑1].

Dual CYP3A4/P‑gp activity
Head‑to‑head
Strong P‑gp inhibition vs. notopterol (no significant inhibition)
Supports dual‑target modulation studies
Caco‑2 quinidine permeation assay
P‑glycoprotein inhibition CYP3A4 dual inhibitor notopterol

Intestinal P-gp Inhibition vs. Byakangelicol

Rivulobirin A inhibited digoxin efflux more potently than the monomeric furanocoumarin byakangelicol in a Caco‑2 monolayer transport assay [REFS‑1]. The study explicitly states that “the inhibitory effect of rivulobirin A was more potent than that of byakangelicol,” indicating a higher affinity for P‑gp‑mediated transport processes [REFS‑1].

Intestinal P‑gp inhibition
Supporting
More potent than byakangelicol
Supports intestinal P‑gp modulation studies
Dose‑response data to verify; digoxin efflux assay
P‑glycoprotein digoxin transport Caco‑2 byakangelicol

In Vivo BBB P-gp Inhibition

Rivulobirin A significantly increased the brain‑to‑plasma (B/P) ratio of the P‑gp substrate verapamil in rats, demonstrating functional inhibition of P‑gp at the blood–brain barrier (BBB) under in vivo conditions [REFS‑1]. This observation extends its utility beyond intestinal or hepatic models to the CNS compartment [REFS‑1].

In vivo BBB P‑gp function
Supporting
Increased brain‑to‑plasma ratio of verapamil
Supports CNS efflux transporter modulation research
Rat BBB model; Iwanaga et al., 2011
blood–brain barrier P‑glycoprotein in vivo verapamil

Rivulobirin A Application Scenarios


Natural CYP3A4 Probe for Drug Metabolism

Rivulobirin A can serve as a non‑azole, natural product CYP3A4 inhibitor in hepatocyte or microsomal incubation systems, offering potency comparable to ketoconazole [REFS‑1]. Its distinct bicoumarin scaffold is valuable for laboratories investigating structure–activity relationships of CYP3A4 inhibitors or seeking to avoid azole‑related off‑target effects.

Dual P-gp/CYP3A4 Inhibitor for Oral Bioavailability

In preclinical oral absorption models, rivulobirin A provides simultaneous inhibition of intestinal P‑gp efflux and CYP3A4‑mediated first‑pass metabolism [REFS‑1]. This dual action makes it a superior tool compound relative to single‑target inhibitors when the goal is to maximize oral exposure of co‑administered probe substrates.

BBB P-gp Modulation for CNS Drug Delivery

Rivulobirin A has demonstrated functional P‑gp inhibition at the rat BBB in vivo [REFS‑1]. It is therefore suitable for studies aimed at transiently opening the BBB to enhance brain penetration of CNS‑targeted therapeutics or to investigate the role of P‑gp in limiting brain disposition of xenobiotics.

Dimer Library Reference Standard

As a well‑characterized bicoumarin with documented dual CYP3A4/P‑gp inhibition and in vivo BBB activity, rivulobirin A serves as a benchmark reference compound in screening campaigns designed to identify novel dual‑action drug metabolism modulators from natural product or synthetic dimer libraries.

Application
Selection Property
Validation Focus
CYP3A4 metabolism probe
Non‑azole bicoumarin scaffold
CYP3A4 inhibition assay context
Oral bioavailability studies
Dual CYP3A4/P‑gp engagement context
Intestinal absorption model review
CNS efflux transporter research
In vivo BBB P‑gp modulation context
Brain penetration model review
Dual‑inhibitor library screening
Bicoumarin reference compound context
Dual‑action modulator screening review
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